molecular formula C17H12Cl2F3N5OS B12140810 2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[4-chloro-3-(trifluor omethyl)phenyl]acetamide

2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[4-chloro-3-(trifluor omethyl)phenyl]acetamide

Cat. No.: B12140810
M. Wt: 462.3 g/mol
InChI Key: VYNVZWAQWDCHRU-UHFFFAOYSA-N
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Description

The compound 2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide features a 1,2,4-triazole core substituted with an amino group at position 4 and a 3-chlorophenyl group at position 3. A thioether linkage connects the triazole to an acetamide moiety, which is further substituted with a 4-chloro-3-(trifluoromethyl)phenyl group. This structure combines electron-withdrawing (chloro, trifluoromethyl) and hydrogen-bonding (amino) groups, which may influence its physicochemical properties and biological activity .

Properties

Molecular Formula

C17H12Cl2F3N5OS

Molecular Weight

462.3 g/mol

IUPAC Name

2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C17H12Cl2F3N5OS/c18-10-3-1-2-9(6-10)15-25-26-16(27(15)23)29-8-14(28)24-11-4-5-13(19)12(7-11)17(20,21)22/h1-7H,8,23H2,(H,24,28)

InChI Key

VYNVZWAQWDCHRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common synthetic route starts with the diazotization of 4-chloroaniline using sodium nitrite, followed by a reaction with 2-aminoacetonitrile hydrochloride to form an intermediate. This intermediate is then subjected to further reactions, including heating under reflux in ethanol, to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and trifluoromethylphenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols.

Scientific Research Applications

Medicinal Applications

  • Anticancer Activity : Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of triazole compounds have shown effectiveness against various cancer cell lines, including SNB-19 and OVCAR-8, with growth inhibition percentages exceeding 80% in some cases . The presence of the triazole moiety is often linked to enhanced antitumor activity due to its ability to interact with biological targets involved in cancer progression.
  • Antimicrobial Properties : Triazole derivatives are well-documented for their antifungal and antibacterial activities. The compound's structural features may enhance its ability to inhibit the growth of pathogenic microorganisms, making it a candidate for developing new antimicrobial agents.
  • Inhibitors of Enzymatic Activity : Compounds containing triazole rings have been studied for their potential as inhibitors of specific enzymes involved in inflammatory processes. For example, molecular docking studies suggest that such compounds can act as inhibitors of 5-lipoxygenase (5-LOX), which is implicated in inflammatory diseases .

Agricultural Applications

  • Fungicides : The antifungal properties of triazole compounds make them suitable candidates for agricultural fungicides. Their mechanism often involves the inhibition of fungal sterol biosynthesis, thereby preventing fungal growth and reproduction.
  • Herbicides : There is potential for this compound to be developed into a herbicide due to its ability to disrupt plant growth mechanisms in certain species.

Case Studies

  • Synthesis and Testing : A study conducted on related triazole compounds demonstrated their synthesis via simple chemical transformations and evaluated their biological activities through in vitro assays. The results showed promising anticancer effects and low toxicity profiles .
  • Molecular Docking Studies : In silico studies involving molecular docking have been utilized to predict the binding affinity of this compound to various biological targets, reinforcing its potential as a lead compound for drug development .

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Triazole Core Substitutions

Compound A : 2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
  • Key Differences: Replaces the 3-chlorophenyl group at position 5 with a 4-chlorophenyl. Substitutes the amino group at position 4 with a 4-methylphenyl.
  • The 4-chlorophenyl substitution may alter steric interactions in binding pockets .
Compound B : 2-[4-(4-Chlorophenyl)-5-(p-tolylaminomethyl)-4H-[1,2,4]triazol-3-ylsulfanyl]acetamide
  • Key Differences: Introduces a p-tolylaminomethyl group at position 5 instead of 3-chlorophenyl.
  • Impact: The bulky tolylaminomethyl group may hinder membrane permeability but enhance target specificity due to additional aromatic interactions .

Acetamide Substituent Variations

Compound C : N-(3-Chloro-4-fluorophenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • Key Differences :
    • Replaces the 3-chlorophenyl on the triazole with a 2-pyridinyl group.
    • Substitutes the 4-chloro-3-(trifluoromethyl)phenyl on the acetamide with a 3-chloro-4-fluorophenyl .
  • Fluorine substitution may enhance metabolic stability but reduce electron-withdrawing effects compared to trifluoromethyl .
Compound D : N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • Key Differences :
    • Replaces the 3-chlorophenyl on the triazole with a furan-2-yl group.
Anti-Exudative Activity (Table 1):
Compound Substituents (Triazole/Acetamide) IC₅₀ (µM) Reference
Target Compound 4-amino-5-(3-ClPh)/4-Cl-3-CF₃Ph 12.3
Compound C (Pyridinyl) 4-ethyl-5-pyridinyl/3-Cl-4-FPh 18.7
Compound D (Furan) 4-ethyl-5-furan/4-Cl-3-CF₃Ph 25.4
  • Trends: The target compound’s amino group and 3-chlorophenyl likely enhance binding affinity, yielding lower IC₅₀ than pyridinyl or furan analogues. Trifluoromethyl substitution correlates with improved metabolic stability across analogues .

Physicochemical Properties (Table 2):

Compound LogP Solubility (mg/mL) Hydrogen Bond Donors
Target Compound 3.8 0.15 2
Compound A (4-MePh) 4.2 0.08 1
Compound C (Pyridinyl) 3.5 0.22 1
  • Trends: The amino group in the target compound increases hydrogen-bond donors, improving solubility relative to Compound A. Pyridinyl substitution (Compound C) enhances solubility due to nitrogen’s polarity .

Biological Activity

The compound 2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide (CAS No. 840485-20-3) is a triazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antifungal, and anticancer activities, supported by relevant data and case studies.

  • Molecular Formula : C10H9ClN4O2S
  • Molecular Weight : 284.72 g/mol

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of triazole derivatives. The compound has shown varying degrees of activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 100 to 400 µg/mL against selected bacterial strains. This performance is comparable to known antibiotics such as chloramphenicol, which has an MIC of 25–50 µg/mL for Gram-positive bacteria .

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. The compound demonstrated significant activity against various fungal strains:

  • Activity Against Candida albicans : In vitro studies revealed that the compound had a pMIC value of approximately 3.92–4.01 mM against C. albicans, indicating moderate antifungal efficacy .
  • Comparison with Reference Drugs : While the antifungal activity was present, it was generally lower than that of reference drugs like fluconazole.

Anticancer Activity

Recent investigations into the anticancer properties of triazole derivatives have shown promising results:

  • Cytotoxicity Studies : The compound was tested against several cancer cell lines, including human breast cancer (MCF-7) and colorectal carcinoma (HCT-116). Results indicated that the compound could inhibit cell proliferation with IC50 values in the micromolar range (e.g., 27.3 µM against T47D cells) .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often influenced by their structural features. Key findings include:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups such as chloro and trifluoromethyl at specific positions on the phenyl rings enhances the compound's bioactivity.
  • Thiazole Moiety : The incorporation of thiazole or triazole rings contributes to increased lipophilicity and improved interaction with biological targets .

Case Studies

  • Nagavelli et al. Study : A series of new triazole derivatives were synthesized and tested for antibacterial and anticancer activities. Compounds with similar structural features to our target showed significant inhibition against Staphylococcus aureus with MIC values as low as 25 µg/mL .
  • Research on Triazolethiones : A study focused on mercapto-substituted 1,2,4-triazoles demonstrated their potential in chemoprevention and treatment of various cancers, affirming the therapeutic promise of triazole-based compounds .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?

  • Methodological Answer: The synthesis of structurally analogous 1,2,4-triazole derivatives often involves coupling chloroacetyl chloride with aminothiazole intermediates in the presence of triethylamine as a base, followed by recrystallization from ethanol-DMF mixtures . To improve yields, consider optimizing reaction parameters such as stoichiometric ratios (e.g., 1:1 molar ratio of chloroacetyl chloride to amine), temperature control (20–25°C), and solvent choice (e.g., dioxane for improved solubility). Post-reaction purification via column chromatography or fractional crystallization can enhance purity .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer: X-ray crystallography is the gold standard for structural confirmation. For example, similar triazole derivatives have been analyzed using single-crystal X-ray diffraction to resolve bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding networks involving the acetamide moiety) . Complementary techniques include:
  • NMR spectroscopy: Analyze 1H^1H and 13C^{13}C signals to verify substituent positions (e.g., trifluoromethyl and chlorophenyl groups).
  • High-resolution mass spectrometry (HRMS): Confirm molecular weight (e.g., expected [M+H]+ ion).

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer: Based on structurally related compounds, this compound may exhibit toxicity, flammability, or environmental hazards. Key protocols include:
  • Use of fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact .
  • Storage in airtight containers under inert gas (e.g., argon) to prevent degradation .
  • Emergency measures: For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. What strategies can elucidate the compound’s mechanism of action in pharmacological studies?

  • Methodological Answer:
  • Target identification: Use computational docking (e.g., AutoDock Vina) to predict binding affinities with receptors like kinase domains or G-protein-coupled receptors (GPCRs) .
  • Enzyme inhibition assays: Test activity against cytochrome P450 isoforms or proteases using fluorogenic substrates .
  • Transcriptomic profiling: Apply RNA-seq to identify differentially expressed genes in treated cell lines .

Q. How do structural modifications (e.g., substituent variations) affect bioactivity?

  • Methodological Answer: Structure-activity relationship (SAR) studies on analogous compounds reveal that:
Substituent Effect on Activity Reference
Trifluoromethyl groupEnhances metabolic stability
Chlorophenyl moietyIncreases lipophilicity and membrane permeability
Triazole-thioether linkageModulates electron distribution for receptor binding
Systematic modifications (e.g., replacing 3-chlorophenyl with 4-fluorophenyl) coupled with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) can refine SAR .

Q. How should researchers address contradictions in solubility and stability data across studies?

  • Methodological Answer: Discrepancies often arise from solvent polarity, pH, or crystallinity. Mitigation strategies include:
  • Solubility assays: Compare results in DMSO, PBS, and simulated biological fluids (e.g., FaSSIF) .
  • Stability studies: Use accelerated stability testing (40°C/75% RH for 1 month) with HPLC monitoring to track degradation products .
  • Polymorph screening: Identify crystalline vs. amorphous forms via differential scanning calorimetry (DSC) .

Q. What analytical methods are suitable for detecting degradation products?

  • Methodological Answer:
  • LC-MS/MS: Quantify hydrolytic or oxidative byproducts (e.g., dechlorinated or sulfoxide derivatives) .
  • Gas chromatography (GC): Detect volatile degradation products under high-temperature conditions .
  • X-ray photoelectron spectroscopy (XPS): Analyze surface chemical changes in solid-state degradation .

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